molecular formula C28H31NO4 B2839436 3-(adamantan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 2094377-05-4

3-(adamantan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B2839436
CAS No.: 2094377-05-4
M. Wt: 445.559
InChI Key: XAZZLIGHCVLLNO-UHFFFAOYSA-N
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Description

This compound features a propanoic acid backbone substituted with an adamantane group and a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group. The adamantane moiety confers rigidity and lipophilicity, while the Fmoc group enables selective deprotection during solid-phase peptide synthesis (SPPS) . Its structural uniqueness lies in the adamantane’s direct attachment to the amino group, distinguishing it from analogs with adamantane-carboxylic acid derivatives .

Properties

IUPAC Name

3-(1-adamantyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO4/c30-26(31)12-25(28-13-17-9-18(14-28)11-19(10-17)15-28)29-27(32)33-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24-25H,9-16H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZZLIGHCVLLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094377-05-4
Record name 3-(adamantan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

3-(adamantan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, often referred to as Adamantane-based peptidomimetics, is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H27NO4C_{26}H_{27}NO_{4} with a molecular weight of 417.51 g/mol. The structure includes an adamantane moiety, which is known for its ability to enhance the bioactivity of various compounds.

Structural Characteristics

PropertyValue
Molecular FormulaC26H27NO4
Molecular Weight417.51 g/mol
Purity>97%

The biological activity of this compound is largely attributed to its interaction with various biological targets. The compound has been studied for its potential effects on:

  • Neurotransmitter Receptors : Research indicates that adamantane derivatives can modulate neurotransmitter systems, particularly in the context of neurological disorders.
  • Antiviral Activity : Similar compounds have shown efficacy against viruses by inhibiting viral replication and entry into host cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cell lines. For instance, a study evaluated its cytotoxic effects on cancer cell lines, revealing a dose-dependent response that suggests potential anti-cancer properties.

Case Studies

  • Antiviral Activity : A study published in Pharmacology Reports highlighted that adamantane derivatives could inhibit the replication of influenza viruses. The mechanism involves interference with viral ion channels, which is crucial for viral uncoating.
  • Neuroprotective Effects : Research published in Journal of Medicinal Chemistry indicated that similar compounds could protect neuronal cells from oxidative stress, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer’s.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other adamantane derivatives.

Compound NameActivity TypeReference
AmantadineAntiviralPharmacology Reports
MemantineNeuroprotectiveJournal of Medicinal Chemistry
3-(adamantan-1-yl)-3-(2-chlorophenyl)propanoic acidCytotoxicCancer Research

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural Comparison
Compound Name Key Substituents Backbone Modifications Reference
3-(Adamantan-1-yl)-3-Fmoc-amino propanoic acid Adamantane on amino group, Fmoc protection Propanoic acid
3-Fmoc-amino adamantane-1-carboxylic acid Adamantane-carboxylic acid, Fmoc on amino group Adamantane fused to carboxylic acid
(S)-2-Fmoc-amino-3-((2-(adamantan-1-yl)propan-2-yl)oxy)carbamoyl propanoic acid Adamantane via carbamate linkage, Fmoc protection Additional carbamate spacer
3-Fmoc-amino-3-(2-bromophenyl)propanoic acid 2-Bromophenyl substituent, Fmoc protection Aromatic halogen substitution
3-Fmoc-amino-3-(3-hydroxyphenyl)propanoic acid (R-isomer) 3-Hydroxyphenyl group, Fmoc protection Polar phenolic group
Key Observations :
  • Adamantane Positioning: The target compound’s adamantane is directly attached to the amino group, whereas in , adamantane is part of a carboxylic acid scaffold. This impacts hydrophobicity and steric effects.
  • Functional Groups : Analogs with halogenated (e.g., bromophenyl ) or polar (e.g., hydroxyphenyl ) groups exhibit distinct electronic properties, influencing solubility and target interactions.
  • Stereochemistry : The (S)-configured analog in highlights the role of chirality in biological activity, though the target compound’s stereochemical data are unspecified in available evidence.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Melting Point (°C) Predicted pKa LogP (Predicted) Solubility Trends
3-(Adamantan-1-yl)-3-Fmoc-amino propanoic acid N/A ~4.6* 5.2 Low aqueous solubility
3-Fmoc-amino adamantane-1-carboxylic acid 185 4.62 4.8 Moderate in DMSO
(S)-3-Fmoc-amino-2-(4-fluorobenzyl)propanoic acid N/A ~4.5 4.1 Improved polar solubility
3-Fmoc-amino-3-(2-bromophenyl)propanoic acid N/A ~3.9 5.9 Lipophilic, organic solvents

*Estimated based on structural similarity to .

Key Observations :
  • Lipophilicity : The adamantane group in the target compound increases LogP compared to analogs with aryl groups (e.g., 4-fluorobenzyl in ).
  • Acidity : The pKa (~4.6) aligns with carboxylic acid derivatives but may vary with substituent electronic effects.

Q & A

Q. What are the degradation pathways of this compound under physiological conditions?

  • Hydrolysis : The Fmoc group is labile under basic conditions (t½ ~20 min in 20% piperidine/DMF) .
  • Oxidative Stability : Adamantane resists oxidation; test via accelerated stability studies (40°C/75% RH for 6 months) .

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